molecular formula C22H20N2O5S B3450558 N-(2H-1,3-benzodioxol-5-yl)-2-(N-benzylbenzenesulfonamido)acetamide

N-(2H-1,3-benzodioxol-5-yl)-2-(N-benzylbenzenesulfonamido)acetamide

Cat. No.: B3450558
M. Wt: 424.5 g/mol
InChI Key: JWRHRPKHMUBCOU-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-(N-benzylbenzenesulfonamido)acetamide is a complex organic compound that features a benzodioxole ring, a benzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(N-benzylbenzenesulfonamido)acetamide typically involves multi-step organic reactions. One common route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Benzyl Group: Benzylation of the intermediate product using benzyl chloride in the presence of a base.

    Sulfonamide Formation: Reaction of the benzylated intermediate with benzenesulfonyl chloride to form the sulfonamide.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-(N-benzylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(N-benzylbenzenesulfonamido)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-2-(N-phenylbenzenesulfonamido)acetamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-(2H-1,3-benzodioxol-5-yl)-2-(N-methylbenzenesulfonamido)acetamide: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-(N-benzylbenzenesulfonamido)acetamide is unique due to the specific combination of functional groups, which may confer unique chemical and biological properties. Its benzodioxole ring can provide stability and rigidity, while the benzyl and sulfonamide groups can participate in various interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c25-22(23-18-11-12-20-21(13-18)29-16-28-20)15-24(14-17-7-3-1-4-8-17)30(26,27)19-9-5-2-6-10-19/h1-13H,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRHRPKHMUBCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2H-1,3-benzodioxol-5-yl)-2-(N-benzylbenzenesulfonamido)acetamide
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N-(2H-1,3-benzodioxol-5-yl)-2-(N-benzylbenzenesulfonamido)acetamide
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N-(2H-1,3-benzodioxol-5-yl)-2-(N-benzylbenzenesulfonamido)acetamide
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N-(2H-1,3-benzodioxol-5-yl)-2-(N-benzylbenzenesulfonamido)acetamide
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N-(2H-1,3-benzodioxol-5-yl)-2-(N-benzylbenzenesulfonamido)acetamide
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N-(2H-1,3-benzodioxol-5-yl)-2-(N-benzylbenzenesulfonamido)acetamide

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